An In-Depth Technical Guide to the Physicochemical Properties of DL-Alaninol
An In-Depth Technical Guide to the Physicochemical Properties of DL-Alaninol
Introduction: The Versatility of a Chiral Building Block
DL-Alaninol, a racemic mixture of (R)- and (S)-2-aminopropan-1-ol, is a fundamental chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and various specialty chemicals.[2][3] Understanding the core physical and chemical properties of DL-Alaninol is paramount for its effective handling, application in synthesis, and the development of robust, scalable chemical processes. This guide provides a comprehensive overview of these properties, grounded in established scientific data and practical experimental considerations.
Core Physicochemical Properties of DL-Alaninol
The utility of a chemical reagent in a laboratory or industrial setting is fundamentally dictated by its physical and chemical characteristics. These properties influence everything from storage and handling to reaction setup and purification. The key physicochemical data for DL-Alaninol are summarized below.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 6168-72-5 | [2][4] |
| Molecular Formula | C₃H₉NO | [4][5] |
| Molecular Weight | 75.11 g/mol | [2][5] |
| IUPAC Name | (±)-2-Aminopropan-1-ol | [1] |
| Appearance | Clear, colorless to light yellow viscous liquid | [2] |
| Melting Point | 8 °C | [5][6] |
| Boiling Point | 173-176 °C (at 760 mmHg) 72-73 °C (at 11 mmHg) | [3],[2][5] |
| Density | 0.943 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.450 | [2][3] |
| Flash Point | 83 °C (181.4 °F) - closed cup | [7][8] |
| pKa | 9.469 (+1) at 25 °C | [2][6] |
| Water Solubility | Very soluble | [2] |
| Solubility in Organics | Soluble in ether and alcohol; slightly soluble in chloroform and methanol. | [2][8] |
| Optical Activity ([α]/D) | +1.0° to -1.0° | [2][6] |
Significance of Core Properties in Application
-
Low Melting Point & Liquid State: With a melting point of 8°C, DL-Alaninol exists as a viscous liquid under standard laboratory conditions, simplifying handling and transfer operations as it does not require heating to melt.[5][6]
-
High Boiling Point & Reduced Pressure Distillation: Its high atmospheric boiling point indicates low volatility but also susceptibility to thermal degradation.[3] Therefore, purification is best achieved via vacuum distillation, as indicated by the significantly lower boiling point at 11 mmHg.[2][5]
-
Solubility Profile: High water solubility is a critical characteristic, influencing its use in aqueous reaction media and dictating extraction procedures.[2] Its miscibility with alcohols makes it suitable for a range of common organic solvents used in synthesis.[8]
-
Basicity (pKa): The pKa of 9.469 reveals that DL-Alaninol is a moderately strong base, comparable to other simple amines.[2][6] This basicity is a key chemical handle for reactions, such as acid-base extractions for purification or its use as a basic catalyst or scavenger.
-
Hygroscopic & Air Sensitive Nature: DL-Alaninol is known to be hygroscopic and sensitive to air.[2] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and in sealed containers to prevent water absorption and potential degradation through oxidation or reaction with atmospheric CO₂.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of chemical identification and quality control. The following data provide a reference fingerprint for the verification of DL-Alaninol.
Molecular Structure of DL-Alaninol
Caption: Molecular structure of 2-Aminopropan-1-ol.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen environment within the molecule. For DL-Alaninol (in CDCl₃), the expected signals are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.05 | Doublet (d) | 3H | Methyl protons (-CH₃) |
| ~2.5-3.0 | Multiplet (m) | 1H | Methine proton (-CH) |
| ~3.2-3.6 | Multiplet (m) | 2H | Methylene protons (-CH₂) |
| ~2.0-2.6 | Broad Singlet | 3H | Amine (-NH₂) and Hydroxyl (-OH) protons |
Causality: The methyl group appears as a doublet due to coupling with the single adjacent methine proton. The methine and methylene protons form a complex multiplet system due to mutual coupling. The amine and hydroxyl protons are often broad and may exchange with trace water in the solvent, making their exact shift and multiplicity variable.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum distinguishes the unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~18-22 | Methyl carbon (-CH₃) |
| ~50-55 | Methine carbon (-CH) |
| ~65-70 | Methylene carbon (-CH₂OH) |
Causality: The chemical shifts are determined by the local electronic environment. The carbon attached to the electronegative oxygen atom (C-OH) is the most deshielded and appears furthest downfield. The methyl carbon is the most shielded and appears furthest upfield.[2]
FT-IR Spectroscopy
Infrared spectroscopy is invaluable for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H and N-H stretching vibrations |
| 2850-2970 | Medium-Strong | C-H (aliphatic) stretching |
| ~1590 | Medium | N-H bending (scissoring) |
| ~1460 | Medium | C-H bending |
| ~1050 | Strong | C-O stretching (primary alcohol) |
Causality: The broadness of the O-H/N-H band is characteristic and results from hydrogen bonding. The strong C-O stretch is a definitive indicator of the alcohol functional group.[9]
Chemical Reactivity and Stability
DL-Alaninol's reactivity is dominated by its nucleophilic amine and alcohol functional groups, as well as its basicity.
-
Basicity: As a base, it readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium salts.[2] This is a primary consideration for its use in synthesis and purification.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides, with which it can react vigorously.[10] It may also be incompatible with isocyanates, peroxides, and halogenated organics.
-
Stability and Storage: DL-Alaninol is air-sensitive and hygroscopic.[2][10] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) and kept in a cool, dry place to prevent degradation.[10]
Illustrative Reaction: Acid-Base Neutralization
Caption: Reaction of DL-Alaninol with an acid to form a salt.
Experimental Methodologies: A Self-Validating Approach
To ensure trustworthiness in research, protocols must be robust and reproducible. The following sections detail methods for determining key properties of DL-Alaninol.
Workflow for Physicochemical Characterization
Caption: A logical workflow for the complete characterization of DL-Alaninol.
Protocol 1: Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a crucial indicator of purity. For a pure compound, the melting range is sharp (typically <1°C). Impurities depress and broaden the melting range. Given DL-Alaninol's hygroscopic nature and low melting point, special care is required.[4]
-
Methodology:
-
Sample Preparation: Under an inert, dry atmosphere (e.g., in a glovebox), load a small amount of DL-Alaninol into a glass capillary tube. The sample should be packed to a height of 2-3 mm.
-
Sealing (Critical Step): Due to its hygroscopicity, the open end of the capillary tube must be sealed.[4] This is achieved by carefully heating the open end in the flame of a micro-burner until the glass melts and forms a seal. Allow it to cool completely. This prevents the absorption of atmospheric moisture during the measurement, which would otherwise depress the melting point.
-
Apparatus Setup: Place the sealed capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a rough estimate.[11]
-
Accurate Measurement: Allow the apparatus to cool to at least 10°C below the estimated melting point. Begin heating at a slow, controlled rate (1-2°C/min).
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For pure DL-Alaninol, this range should be very narrow around 8°C.
-
Protocol 2: Qualitative Solubility Assessment
-
Rationale: Understanding solubility is critical for selecting appropriate solvents for reactions, extractions, and purifications. This protocol provides a systematic way to screen solubility in key solvent classes.
-
Methodology:
-
Preparation: Arrange a series of small, labeled test tubes.
-
Sample Addition: To each test tube, add approximately 20-30 mg of DL-Alaninol.
-
Solvent Addition: To the tubes, add 1 mL of the following solvents, one per tube:
-
Water (Polar, Protic)
-
Methanol (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Diethyl Ether (Nonpolar, Aprotic)
-
Toluene (Nonpolar, Aprotic)
-
5% aq. HCl (Acidic)
-
5% aq. NaOH (Basic)
-
-
Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the sample dissolves completely.
-
Classification:
-
Soluble: The entire sample dissolves to form a clear, homogenous solution.
-
Partially Soluble: Some of the sample dissolves, but solid remains.
-
Insoluble: The sample does not appear to dissolve at all.
-
-
Interpretation: DL-Alaninol is expected to be fully soluble in water, alcohols, and 5% aq. HCl (due to salt formation).[2][12] Its solubility in nonpolar solvents like toluene is expected to be low. This profile confirms its polar, basic nature.
-
Conclusion
DL-Alaninol is a foundational reagent whose utility is directly linked to its distinct physicochemical properties. Its liquid state at room temperature, high polarity, and defined basicity are key attributes that dictate its application. Proper handling, including storage under inert conditions to mitigate its hygroscopic and air-sensitive nature, is essential for maintaining its purity and reactivity. The spectroscopic and analytical protocols outlined in this guide provide a robust framework for researchers and developers to verify the identity, purity, and characteristics of DL-Alaninol, ensuring its successful integration into complex synthetic workflows.
References
-
AECOCHEM: DL-Alaninol CAS 6168-72-5. [Online]. Available: [Link]
-
Ottokemi: DL-Alaninol, 98% 6168-72-5 India. [Online]. Available: [Link]
-
Experiment 1 Determination of Solubility Class. [Online]. Available: [Link]
-
University of Calgary: Melting point determination. [Online]. Available: [Link]
-
PubChem: L-Alaninol. [Online]. Available: [Link]
-
Westlab Canada: Measuring the Melting Point. [Online]. Available: [Link]
-
University of Wisconsin-Stout: Experiment 1 - Melting Points. [Online]. Available: [Link]
-
Wikipedia: Alaninol. [Online]. Available: [Link]
-
ResearchGate: The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. [Online]. Available: [Link]
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